molecular formula C10H8Cl2N2O B3033922 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole CAS No. 126355-49-5

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Cat. No.: B3033922
CAS No.: 126355-49-5
M. Wt: 243.09 g/mol
InChI Key: DVSRGZUBRFXYOV-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorobenzyl)oxy]-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles. It is characterized by the presence of a 2,4-dichlorobenzyl group attached to an imidazole ring via an oxygen atom. This compound is known for its significant biological activities, particularly its antifungal properties, making it a valuable substance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and base under controlled temperature and pressure conditions.

    Continuous Flow Systems: To enhance efficiency, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.

    Purification: Industrial purification techniques, such as distillation and large-scale chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal agents.

    Medicine: It is a key ingredient in antifungal medications, particularly for treating skin and mucous membrane infections.

    Industry: The compound is used in the formulation of antifungal creams, ointments, and sprays.

Mechanism of Action

The antifungal activity of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is primarily due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.

Comparison with Similar Compounds

    Miconazole: Another imidazole derivative with similar antifungal properties.

    Clotrimazole: A widely used antifungal agent with a similar mechanism of action.

    Ketoconazole: An imidazole derivative used to treat systemic fungal infections.

Uniqueness: 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is unique due to its specific substitution pattern on the benzyl group, which enhances its antifungal activity and selectivity. Compared to other imidazole derivatives, it offers a broader spectrum of activity and improved efficacy against resistant fungal strains.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(10(12)5-9)6-15-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRGZUBRFXYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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